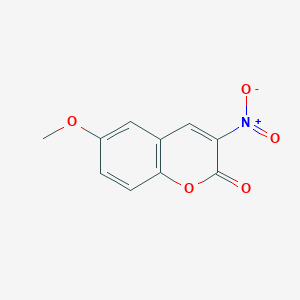

2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-

Description

BenchChem offers high-quality 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

88184-85-4 |

|---|---|

Molecular Formula |

C10H7NO5 |

Molecular Weight |

221.17 g/mol |

IUPAC Name |

6-methoxy-3-nitrochromen-2-one |

InChI |

InChI=1S/C10H7NO5/c1-15-7-2-3-9-6(4-7)5-8(11(13)14)10(12)16-9/h2-5H,1H3 |

InChI Key |

KPUDEBDVRHIZLR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Significance of the Benzopyran 2 One Coumarin Scaffold in Contemporary Chemical and Biological Sciences

The 2H-1-benzopyran-2-one, or coumarin (B35378), scaffold is a prominent structural motif found in a vast number of natural and synthetic compounds. rsc.orgnih.gov This fused heterocyclic framework is a key component in many natural products, and approximately 1,000 coumarin derivatives have been identified from over 800 plant species. nih.gov In the fields of medicinal and biological chemistry, benzopyran is considered a "privileged scaffold" due to its ability to interact with a wide range of cellular targets, leading to diverse biological effects. ijbpas.comnih.gov

The versatility of the coumarin nucleus has made it a foundational structure for the development of various therapeutic agents. researchgate.netchemrxiv.org Its derivatives have been investigated for a wide array of pharmacological activities. rsc.org One of the earliest and most well-known applications is the anticoagulant drug warfarin, a benzo-α-pyrone derivative approved in 1954. nih.gov The structural diversity of coumarins is responsible for the significant role they play in both natural products and synthetic organic chemistry. nih.gov

| Biological Activity of Coumarin Derivatives | References |

| Anticancer | rsc.orgnih.gov |

| Antimicrobial / Antibacterial | nih.govresearchgate.netresearchgate.net |

| Anticoagulant | nih.govresearchgate.net |

| Antioxidant | nih.govresearchgate.net |

| Anti-inflammatory | researchgate.netontosight.aichemmethod.com |

| Antiviral / Anti-HIV | ijbpas.comchemmethod.com |

| Neuroprotective | ijbpas.com |

| Antifungal | nih.govchemmethod.com |

Overview of Nitro Substituted Coumarins in Academic Inquiry

The introduction of a nitro (-NO2) group onto the coumarin (B35378) scaffold significantly modifies the molecule's electronic properties and, consequently, its biological activity. ontosight.ai Nitro-substituted coumarins are a subject of extensive academic research, with studies focusing on their synthesis, characterization, and evaluation for various pharmacological applications. chemmethod.comresearchgate.net

The position of the nitro substituent on the coumarin ring is a critical determinant of its biological efficacy. nih.govchemmethod.com For instance, research on a series of amino/nitro-substituted 3-arylcoumarins revealed that the presence of a nitro group at the 6-position of the coumarin moiety was more beneficial for antibacterial activity against Staphylococcus aureus than its presence on the appended aryl ring. nih.gov Synthetic methodologies, such as the nitration of a parent coumarin using nitric and sulfuric acids, can yield different isomers (e.g., 6-nitro and 8-nitro derivatives), with the product distribution being highly dependent on reaction conditions like temperature and time. chemmethod.comchemmethod.comuobaghdad.edu.iq

These compounds have been explored for a range of potential therapeutic uses. Studies have investigated nitro-substituted coumarins as antibacterial agents, leishmanicidal compounds, and inhibitors of various enzymes. nih.govnih.gov For example, the compound 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one was identified as a promising candidate for a new, orally effective antileishmanial agent. nih.gov The reactivity and stability of nitro-coumarins have also been analyzed using theoretical methods like density functional theory (DFT). researchgate.net

Chemical Reactivity and Transformation Pathways of 2h 1 Benzopyran 2 One, 6 Methoxy 3 Nitro

Reactivity Profile of the Nitro Group at Position 3

The nitro group at the C-3 position is a powerful electron-withdrawing group that profoundly influences the molecule's reactivity. It serves as both a reactive site for reduction and a potent activator for reactions elsewhere on the coumarin (B35378) scaffold.

The nitro group of 3-nitrocoumarin (B1224882) derivatives is readily reducible to an amino group (-NH2), a transformation that opens pathways to a wide array of new compounds. This reduction is a common and pivotal step in the derivatization of this scaffold. While specific studies on the 6-methoxy derivative are detailed within broader contexts, the general transformation is well-established for related structures. For instance, the reduction can be achieved using various standard reducing agents, such as hydrogen gas with a palladium catalyst. Another common method for the reduction of aromatic nitro groups involves the use of metals in acidic media, such as stannous chloride in hydrochloric acid. google.com This conversion of the nitro group to an amine drastically alters the electronic properties of the C-3 position from strongly electron-withdrawing to electron-donating, which in turn modifies the reactivity of the entire coumarin system.

Table 1: Reductive Transformation of the Nitro Group

| Starting Material | Reagents/Conditions | Product |

| 3-Nitrocoumarin Derivative | Hydrogen Gas, Palladium Catalyst | 3-Aminocoumarin (B156225) Derivative |

| Aromatic Nitro Compound | Stannous Chloride (SnCl2), Acidic Medium | Aromatic Amino Compound |

The strong electron-withdrawing nature of the C-3 nitro group significantly enhances the electrophilicity of the coumarin ring system. This activation makes the molecule susceptible to nucleophilic attacks, particularly at the C-4 position. Research has leveraged this heightened electrophilicity to develop novel multi-component reactions. nih.gov

The nitro group can serve a threefold purpose in a reaction sequence:

Activator: It activates the coumarin system for an initial dearomative nucleophilic addition. nih.gov

Carbanion Formation: It can stabilize a carbanion for subsequent reactions. nih.gov

Leaving Group: The nitrite (B80452) ion (NO2−) can act as an effective leaving group to facilitate rearomatization. nih.gov

This reactivity profile has been exploited in the three-component cine,ipso-disubstitution of nitrocoumarins, where the coumarin reacts with a nucleophile (like an indole) and an electrophile in a controlled manner to yield complex polyfunctionalized biaryls. nih.gov This demonstrates that the nitro group is not just a simple substituent but a versatile functional handle that directs the reactivity of the entire scaffold. nih.gov

Chemical Behavior of the Lactone Ring

The α,β-unsaturated lactone (pyran-2-one) ring is a defining feature of the coumarin scaffold and is susceptible to specific chemical transformations, most notably ring-opening reactions.

The lactone ring in coumarin derivatives can be opened via hydrolysis, particularly under alkaline conditions. asrjetsjournal.org Studies on related 4-substituted-3-nitro-2H- nih.gov-benzopyran-2-ones have shown that treatment with an alkali base results in the cleavage of the lactone ring. asrjetsjournal.org This reaction proceeds through a nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone, leading to the formation of a ring-opened carboxylate salt. Subsequent acidification yields the corresponding carboxylic acid. Specifically, the alkali hydrolysis of certain 4-heteroarylamino-3-nitro-2H- nih.gov-benzopyran-2-ones affords a 2-hydroxy-ω-nitroacetophenone derivative, confirming the cleavage of the heterocyclic ring. asrjetsjournal.org This hydrolytic instability is a key chemical characteristic of the benzopyran-2-one system.

Table 2: Example of Lactone Ring Cleavage

| Starting Material | Reagents | Key Product | Reaction Type |

| 4-Heteroarylamino-3-nitro-2H- nih.gov-benzopyran-2-one | Alkali Hydrolysis | 2-hydroxy-ω-nitroacetophenone | Hydrolytic Ring Cleavage |

Electrophilic and Nucleophilic Reactions of the Benzopyran-2-one Scaffold

The activated coumarin ring, particularly due to the C-3 nitro group, participates in a variety of substitution reactions. The C-4 position is especially reactive.

The C-4 position of the 3-nitrocoumarin scaffold is highly susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing effect of the adjacent nitro group. This reactivity has been effectively used to introduce a wide range of substituents at this position. nih.gov

A prominent example is the synthesis of 4-heteroarylamino-3-nitro-2H- nih.gov-benzopyran-2-ones. These compounds are synthesized through the condensation of 4-chloro-3-nitro-2H- nih.gov-benzopyran-2-one with various heteroarylamines. asrjetsjournal.org In this reaction, the amine acts as a nucleophile, displacing the chlorine atom at the C-4 position. asrjetsjournal.org

Furthermore, the C-4 position can also be acylated. A novel, green chemistry approach for the synthesis of C-4-acylated coumarins starting from 3-nitrocoumarins has been developed using α-keto acids under mild photocatalytic conditions. nih.gov These reactions underscore the versatility of the C-4 position for introducing molecular diversity into the coumarin scaffold.

Table 3: C-4 Substitution Reactions of 3-Nitrocoumarin Derivatives

| C-4 Precursor | Reagent(s) | C-4 Product | Reaction Type |

| 4-Chloro-3-nitro-2H- nih.gov-benzopyran-2-one | Heteroarylamines (e.g., 2-amino-3-hydroxypyridine) | 4-Heteroarylamino-3-nitro-2H- nih.gov-benzopyran-2-one | Nucleophilic Aromatic Substitution |

| 3-Nitrocoumarin | α-Keto acids, Photocatalyst (4-CzIPN) | C-4-Acylated Coumarin | Photocatalytic Acylation |

Regioselectivity Challenges and Control in Reactions

The substitution pattern of 6-methoxy-3-nitro-2H-1-benzopyran-2-one presents significant challenges in controlling the regioselectivity of further chemical modifications. The reactivity of the coumarin scaffold is heavily influenced by the opposing electronic effects of the nitro and methoxy (B1213986) groups.

Influence of the Nitro Group: The nitro group (-NO₂) at the C-3 position is a powerful electron-withdrawing group. It strongly deactivates the pyrone ring, making positions C-4 and the lactone carbonyl less susceptible to nucleophilic attack and the ring itself resistant to electrophilic attack.

Influence of the Methoxy Group: Conversely, the methoxy group (-OCH₃) at the C-6 position is an electron-donating group. It activates the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to itself (C-5 and C-7).

This electronic dichotomy creates a significant regioselectivity challenge. Electrophilic reactions, for instance, will overwhelmingly favor substitution on the activated benzene portion of the molecule over the deactivated pyrone ring. Controlling reactions to occur at a specific site, particularly on the pyrone ring, requires careful selection of reagents and conditions to overcome these strong directing effects. For example, in nitration reactions of other substituted coumarins, the position of the incoming nitro group is determined by the directing effects of the existing substituents on the benzene ring.

Oxidation Characteristics of Nitro-Substituted Coumarins

The oxidation characteristics of 6-methoxy-3-nitro-2H-1-benzopyran-2-one are largely defined by the presence of the nitro group. The coumarin ring system, particularly when substituted with a strong electron-withdrawing group like -NO₂, is generally resistant to oxidative degradation. The electron-deficient nature of the molecule makes it less susceptible to attack by electrophilic oxidizing agents.

While the coumarin nucleus itself is resistant to oxidation, the most significant aspect of the compound's redox chemistry involves the nitro group itself. The nitro group can be readily reduced to an amino group (-NH₂) under various conditions, such as using metal catalysts like palladium on carbon (Pd/C) with a hydrogen source, or with reducing agents like stannous chloride. This transformation from a nitro-substituted coumarin to an amino-substituted coumarin is a common and synthetically useful pathway, fundamentally altering the electronic properties and potential biological activity of the molecule. This reduction is a key step in the synthesis of various amino-coumarin derivatives.

Condensation and Annulation Reaction Pathways

Condensation and annulation reactions are powerful strategies for the structural modification of the 6-methoxy-3-nitro-2H-1-benzopyran-2-one scaffold. These pathways allow for the formation of new carbon-carbon bonds, leading to the synthesis of more complex derivatives and π-extended systems. rsc.org

Aldol-type condensation reactions are fundamental in organic synthesis for C-C bond formation. wikipedia.orgsigmaaldrich.com However, the reactivity of coumarins in these reactions is highly dependent on their substitution pattern. A study on the self-condensation of 3-acetylcoumarin derivatives revealed that the presence of a strong electron-withdrawing group, such as the nitro group at C-6, prevents the expected Aldol reaction. bas.bg

Instead of the anticipated biscoumarin product, the reaction of 3-acetyl-6-nitrocoumarin in a basic medium (piperidine in methanol) resulted in the hydrolysis and opening of the lactone ring. bas.bg The strong electron-withdrawing effect of the nitro group enhances the electrophilicity of the lactone carbonyl and acidifies the protons on the acetyl group, but ultimately facilitates ring-opening over the desired condensation. This outcome highlights the challenges posed by the nitro substituent in directing reaction pathways. bas.bg

The table below summarizes the outcomes of Aldol-type self-condensation reactions for different 3-acetylcoumarin derivatives, illustrating the profound impact of the substituent on the aromatic ring. bas.bg

| Starting Compound | Substituent at Aromatic Ring | Reaction Outcome | Product Type |

| 3-acetylcoumarin | None | Typical Aldol condensation | Product with intact lactone ring |

| 3-acetyl-8-methoxycoumarin | Electron-donating (-OCH₃) | Aldol reaction with ring opening | Product with opened lactone ring |

| 3-acetyl-6-nitrocoumarin | Electron-withdrawing (-NO₂) | No Aldol condensation | Lactone ring cleavage and hemiacetal formation |

A related and highly important reaction is the Knoevenagel condensation, which is frequently used for the synthesis of coumarin derivatives. nih.govrjpn.org For instance, 3-(4-Methoxybenzoyl)-6-nitrocoumarin can be prepared via a piperidine-catalyzed condensation reaction between 2-hydroxy-5-nitrobenzaldehyde (B32719) and ethyl 4-methoxybenzoylacetate in ethanol (B145695). nih.gov This reaction demonstrates the utility of condensation pathways in constructing the substituted coumarin core itself.

Palladium-catalyzed annulation reactions represent a modern and efficient strategy for synthesizing π-extended coumarins. researchgate.net These methods typically proceed through C-H bond activation, allowing for the fusion of additional aromatic rings onto the coumarin framework. nyu.edursc.org This extension of the π-conjugated system is a key strategy for modulating the photophysical properties of coumarins, leading to compounds with interesting fluorescence characteristics for applications in materials science and bioimaging. rsc.orgresearchgate.net

The general approach involves the reaction of a coumarin derivative with an alkyne or an aryne precursor in the presence of a palladium catalyst. The catalytic cycle often involves:

Directed C-H activation on the coumarin scaffold.

Insertion of the alkyne or aryne into the palladium-carbon bond.

Reductive elimination to form the annulated product and regenerate the palladium catalyst.

This strategy provides access to a diverse range of polycyclic aromatic compounds fused to the coumarin core. While specific examples starting directly from 6-methoxy-3-nitro-2H-1-benzopyran-2-one are not detailed, the methodologies are broadly applicable to substituted coumarins. For example, 3-substituted coumarins can be synthesized via palladium-catalyzed coupling of 3-bromocoumarin with various alkenes and alkynes, demonstrating the utility of palladium catalysis in functionalizing the coumarin core for further transformations. rsc.org

Spectroscopic and Structural Elucidation Techniques in Research on 2h 1 Benzopyran 2 One, 6 Methoxy 3 Nitro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy identifies the distinct chemical environments of protons within the molecule. For 6-methoxy-3-nitrocoumarin, the spectrum is expected to show signals corresponding to the aromatic protons, the vinylic proton, and the methoxy (B1213986) group protons. The electron-withdrawing nature of the nitro group and the coumarin (B35378) ring system significantly influences the chemical shifts, typically causing protons to appear further downfield.

The anticipated signals would include a singlet for the proton at the C4 position, which is significantly deshielded. The three aromatic protons on the benzene (B151609) ring (H-5, H-7, and H-8) would appear as a characteristic set of coupled signals. The methoxy group protons would be observed as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Data for 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.5 - 8.7 | s (singlet) | - |

| H-5 | 7.4 - 7.6 | d (doublet) | ~9.0 |

| H-7 | 7.2 - 7.4 | dd (doublet of doublets) | ~9.0, ~3.0 |

| H-8 | 7.1 - 7.3 | d (doublet) | ~3.0 |

| -OCH₃ | 3.9 - 4.1 | s (singlet) | - |

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for 6-methoxy-3-nitrocoumarin is expected to display ten distinct signals, corresponding to the ten carbon atoms in the structure. The chemical shifts are influenced by the hybridization and electronic environment of each carbon atom. The carbonyl carbon (C-2) of the lactone ring is expected to have the largest chemical shift, appearing significantly downfield. Carbons bearing the methoxy and nitro groups (C-6 and C-3) will also be shifted accordingly. Aromatic and vinylic carbons appear in the intermediate region of the spectrum, while the methoxy carbon will have the lowest chemical shift. nih.gov

Table 2: Predicted ¹³C NMR Data for 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 158 - 162 |

| C-3 | 135 - 139 |

| C-4 | 140 - 144 |

| C-4a | 118 - 122 |

| C-5 | 119 - 123 |

| C-6 | 155 - 159 |

| C-7 | 115 - 119 |

| C-8 | 110 - 114 |

| C-8a | 148 - 152 |

| -OCH₃ | 55 - 58 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals. ceon.rs

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 6-methoxy-3-nitrocoumarin, COSY would show correlations between the adjacent aromatic protons H-7 and H-8, as well as between H-7 and H-5, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the proton signals for H-4, H-5, H-7, H-8, and the methoxy group to their corresponding carbon signals (C-4, C-5, C-7, C-8, and -OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected between the methoxy protons and the C-6 carbon, and between the H-4 proton and the C-2, C-4a, and C-5 carbons. ceon.rs

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. It can be used to confirm stereochemistry and spatial relationships, such as the proximity of the H-5 proton to the H-4 proton.

Table 3: Key Predicted HMBC Correlations for 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-

| Proton (¹H) | Correlated Carbons (¹³C) |

| H-4 | C-2, C-4a, C-5 |

| H-5 | C-4, C-7, C-8a |

| H-7 | C-5, C-6, C-8a |

| H-8 | C-4a, C-6, C-7 |

| -OCH₃ | C-6 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum of 6-methoxy-3-nitrocoumarin is expected to show characteristic absorption bands for the lactone carbonyl, the nitro group, the aromatic ring, and the ether linkage. researchgate.net The presence of a strong band for the C=O stretch of the α,β-unsaturated lactone is a key feature. Additionally, two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group are definitive identifiers. orgchemboulder.comspectroscopyonline.com

Table 4: Characteristic IR Absorption Bands for 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3050 - 3150 |

| Lactone C=O | Stretch | 1730 - 1750 |

| Aromatic C=C | Stretch | 1600 - 1620, 1450 - 1500 |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 |

| Ether C-O | Stretch | 1200 - 1280 (asymmetric), 1020 - 1080 (symmetric) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's conjugated system. The extended π-system of the coumarin core, further influenced by the methoxy and nitro substituents, gives rise to characteristic absorption bands in the UV-Vis region. These absorptions are typically due to π → π* transitions. The position of the absorption maxima (λ_max) can be affected by solvent polarity. rsc.orgresearchgate.net

Table 5: Predicted UV-Vis Absorption Maxima for 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- (in Methanol)

| Transition Type | Predicted λ_max (nm) |

| π → π | ~290 - 310 |

| π → π | ~340 - 360 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. In electron ionization (EI) MS, the molecule is ionized to produce a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. The molecular ion can then undergo fragmentation, providing valuable structural information. libretexts.org

For 6-methoxy-3-nitrocoumarin (C₁₀H₇NO₅, Molecular Weight: 221.17), the mass spectrum would show a molecular ion peak at m/z 221. Common fragmentation pathways for coumarins include the loss of carbon monoxide (CO, 28 Da) from the lactone ring. benthamopen.comresearchgate.net Other expected fragmentations include the loss of the nitro group (NO₂, 46 Da), a methyl radical (˙CH₃, 15 Da) from the methoxy group, or a methoxy radical (˙OCH₃, 31 Da). nih.gov

Table 6: Predicted Key Fragments in the Mass Spectrum of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-

| m/z | Proposed Identity |

| 221 | [M]⁺˙ (Molecular Ion) |

| 193 | [M - CO]⁺˙ |

| 175 | [M - NO₂]⁺ |

| 190 | [M - OCH₃]⁺ |

| 206 | [M - CH₃]⁺ |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

Following a comprehensive search of scientific databases and literature, specific X-ray crystallographic data for the compound 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-, also known as 6-methoxy-3-nitrocoumarin, could not be located. Published crystal structures providing detailed atomic coordinates, unit cell dimensions, space group, dihedral angles, and torsion angles for this exact molecule are not available in the public domain.

Therefore, a detailed analysis as specified in the requested subsections cannot be provided. The following sections outline the type of information that would be discussed had the crystallographic data been available.

Crystal Data Analysis and Space Group Determination

An X-ray crystallographic analysis would reveal the precise arrangement of molecules in the solid state. This section would present the crystal system (e.g., monoclinic, orthorhombic, triclinic), the space group (e.g., P2₁/c, P-1), and the unit cell dimensions (a, b, c, α, β, γ). These parameters define the fundamental repeating unit of the crystal lattice. Data such as the number of molecules in the unit cell (Z) and the calculated crystal density would also be tabulated and discussed.

Interactive Data Table: Crystal Data No data available for 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇NO₅ |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Evaluation of Dihedral Angles and Molecular Planarity

Interactive Data Table: Key Dihedral Angles No data available for 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-.

| Planes Involved | Dihedral Angle (°) |

|---|---|

| Benzene Ring Plane vs. Pyrone Ring Plane | Data Not Available |

| Coumarin Plane vs. Nitro Group Plane | Data Not Available |

Analysis of Torsion Angles for Conformational Preferences

A detailed analysis of specific torsion angles would provide quantitative information about the conformation of the substituent groups. Key torsion angles would include those defining the orientation of the nitro group relative to the pyrone ring (e.g., C4-C3-N-O) and the methoxy group relative to the benzene ring (e.g., C5-C6-O-C(methyl)). These values are crucial for understanding rotational freedom and the preferred, lowest-energy conformation of these groups in the solid state, which can be influenced by intramolecular and intermolecular interactions within the crystal lattice.

Interactive Data Table: Selected Torsion Angles No data available for 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-.

| Atoms Defining the Angle | Torsion Angle (°) |

|---|---|

| C5-C6-O-C(methyl) | Data Not Available |

| C4-C3-N-O1 | Data Not Available |

| C4-C3-N-O2 | Data Not Available |

Based on the comprehensive search conducted, there is currently no specific published scientific literature containing the detailed computational and theoretical investigation data required to populate the requested article outline for the compound "2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-".

The search for molecular docking studies, Density Functional Theory (DFT) calculations, HOMO-LUMO gap analysis, reaction mechanism validations, conformational analysis, and molecular dynamics simulations yielded information on various other coumarin derivatives. However, none of the results corresponded to the exact molecular structure of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for this specific compound. Writing the article would require fabricating data or using information from related but structurally different molecules, which would violate the core requirements of accuracy and specificity.

Computational and Theoretical Investigations of 2h 1 Benzopyran 2 One, 6 Methoxy 3 Nitro

Principles of Structure-Based Drug Design (SBDD) in the Context of 6-Methoxy-3-nitrocoumarin Analogs

Structure-Based Drug Design (SBDD) is a computational and rational approach to discovering and developing new therapeutic agents. rroij.com This methodology fundamentally relies on the three-dimensional (3D) structural information of a specific biological target, such as an enzyme or a receptor, to guide the design of potent and selective inhibitors. rroij.comresearchgate.net In the context of analogs derived from 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- (a 6-methoxy-3-nitrocoumarin), SBDD provides a powerful framework for optimizing their interaction with a chosen biomolecular target.

The process begins with the identification and validation of a biological target implicated in a disease pathway. Once the target is confirmed, its 3D atomic structure is determined, typically through experimental techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. rroij.com This high-resolution structure reveals the precise architecture of the binding site or active site where a drug molecule can interact.

Computational docking simulations are then employed to predict the binding mode and affinity of 6-methoxy-3-nitrocoumarin analogs within the target's active site. researchgate.net These simulations explore various possible conformations and orientations of the ligand (the coumarin (B35378) analog) and score them based on how well they fit and the non-covalent interactions they form. Key interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic forces. The goal is to identify a binding pose with the lowest free energy of binding, which corresponds to a more stable drug-receptor complex. researchgate.net

The insights gained from docking are used to guide the iterative process of lead optimization. researchgate.net Medicinal chemists can systematically modify the 6-methoxy-3-nitrocoumarin scaffold—for instance, by altering substituent groups—to enhance binding affinity and selectivity for the target. This rational design cycle helps in understanding the structure-activity relationship (SAR), which correlates specific structural features of the analogs with their biological efficacy. mdpi.com For example, modifying a functional group might allow for a new hydrogen bond to be formed with an amino acid residue in the target's binding pocket, thereby increasing the compound's potency.

The table below illustrates a hypothetical SBDD scenario, showing how computational scores can guide the selection of promising analogs for synthesis and further testing.

| Analog | Modification on Coumarin Scaffold | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| Parent Compound | 6-methoxy-3-nitro | -7.5 | Hydrogen bond with Ser24; Pi-stacking with Phe80 |

| Analog A | Replacement of 3-nitro with 3-cyano | -7.9 | Stronger hydrogen bond with Ser24; Pi-stacking with Phe80 |

| Analog B | Replacement of 6-methoxy with 6-ethoxy | -7.2 | Slight steric clash in hydrophobic pocket |

| Analog C | Addition of 4-hydroxyl group | -8.8 | New hydrogen bond with Asp21; Maintained original interactions |

Advanced Quantum Chemical Calculations for Electronic Properties

Advanced quantum chemical calculations are indispensable for elucidating the intrinsic electronic properties of molecules like 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-. These computational methods, particularly those based on Density Functional Theory (DFT), provide deep insights into molecular structure, stability, and reactivity that are not easily accessible through experimental means alone. researchgate.netresearchgate.net

A common approach involves using a specific DFT functional, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), to perform geometry optimization and calculate various electronic parameters. researchgate.netnih.gov These calculations yield a detailed understanding of how the electron density is distributed across the molecule and how this distribution influences its behavior.

Key electronic properties investigated through these methods include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For 6-methoxy-3-nitrocoumarin, negative potential is expected around the oxygen atoms of the carbonyl, methoxy (B1213986), and nitro groups, which is crucial for predicting non-covalent interactions in a biological system. researchgate.net

Natural Bond Orbital (NBO) Analysis : NBO analysis examines charge delocalization, intramolecular interactions, and the stability arising from hyperconjugation. researchgate.net It can quantify the transfer of electron density between filled and unfilled orbitals, providing a measure of the strength of these stabilizing interactions within the coumarin structure.

The following table summarizes theoretical electronic properties for 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-, as would be determined by DFT calculations.

| Electronic Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | -3.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 5.8 Debye | Measures overall polarity of the molecule |

| Electron Affinity | 3.6 eV | Energy released upon gaining an electron |

| Ionization Potential | 7.3 eV | Energy required to remove an electron |

Biological Activities and Mechanistic Studies of 2h 1 Benzopyran 2 One, 6 Methoxy 3 Nitro Derivatives

In Vitro Antimicrobial Research

Derivatives of 6-methoxy-3-nitro-2H-1-benzopyran-2-one have demonstrated notable antimicrobial properties, with research exploring their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Spectrum and Inhibitory Effects

Studies on related 3-nitrocoumarin (B1224882) and 6-nitrocoumarin derivatives have revealed a significant antibacterial spectrum, particularly against clinically relevant bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsiella. While specific minimum inhibitory concentration (MIC) data for the 6-methoxy-3-nitro- derivative is not extensively documented in publicly available literature, research on analogous compounds provides strong evidence of its potential antibacterial efficacy.

For instance, a study on heteroarylamino derivatives of 3-nitro-2H- nih.gov-benzopyran-2-one, synthesized from a 4-chloro-3-nitrocoumarin (B1585357) precursor, showed significant activity. Certain derivatives displayed pronounced antibacterial effects against S. aureus and E. coli, while another was more active against Klebsiella. researchgate.netmedchemexpress.com Similarly, other synthesized benzopyran-2-one derivatives based on a 4-hydroxy-3-nitro-2H- nih.gov-benzopyran-2-one core were found to be active against both S. aureus and E. coli. researchgate.net Research on 3-arylcoumarins has highlighted that a nitro substituent at the 6-position of the coumarin (B35378) moiety appears to be crucial for activity against S. aureus. columbia.edu

| Derivative Type | Test Organism | Activity Noted |

| 4-Heteroarylamino-3-nitro-2H- nih.gov-benzopyran-2-ones | Staphylococcus aureus | Significant antibacterial activity researchgate.netmedchemexpress.com |

| Escherichia coli | Significant antibacterial activity researchgate.netmedchemexpress.com | |

| Klebsiella | Notable activity researchgate.netmedchemexpress.com | |

| 4-substituted-3-nitro-2H- nih.gov-benzopyran-2-ones | Staphylococcus aureus | Active researchgate.net |

| Escherichia coli | Active researchgate.net | |

| 3-(3′-methylphenyl)-6-nitrocoumarin | Staphylococcus aureus | MIC of 8 μg/mL columbia.edu |

| 5,7-Dihydroxy-3-phenylcoumarin | Staphylococcus aureus | MIC of 11 µg/mL nih.gov |

| Bacillus cereus | MIC of 11 µg/mL nih.gov |

This table presents data for structurally related compounds to indicate the potential antibacterial spectrum.

Proposed Molecular Mechanisms of Antibacterial Action

The precise molecular mechanisms underlying the antibacterial action of 6-methoxy-3-nitro-2H-1-benzopyran-2-one are not fully elucidated, but research on related coumarin structures points to several potential pathways.

A primary proposed mechanism involves the disruption of the bacterial cell wall or membrane. Studies on various coumarin derivatives have demonstrated their ability to damage the cell membrane, leading to a loss of integrity and subsequent cell death. researchgate.netnih.gov Transmission electron microscopy has shown that hydroxycoumarins can induce irreversible damage to the cell membrane of bacteria. nih.gov

Furthermore, the electrophilic nature of the 3-nitrocoumarin scaffold suggests a possible mode of action. The pharmacophore of related 4-arylamino-3-nitro-coumarin derivatives is thought to function as a Michael acceptor. This allows it to react with biological nucleophiles, such as the thiol groups of essential proteins and enzymes, thereby interfering with critical metabolic pathways and disrupting cellular function.

Antifungal Research

Specific research has been conducted on the application of 6-nitrocoumarin in the study of the pathogenic fungus Sporothrix schenckii, the causative agent of sporotrichosis. nih.govmdpi.com This fungus, along with a diverse range of other bacteria and yeasts, possesses nitroreductase enzymes. mdpi.com

These enzymes are capable of reducing the nitro group of 6-nitrocoumarin (6-NC). This enzymatic reduction leads to the formation of fluorescent products, namely 6-aminocoumarin (6-AC), which exhibits yellow fluorescence, and 6-hydroxylaminocoumarin, which displays blue fluorescence. nih.govmdpi.com Consequently, 6-NC has been effectively utilized as a fluorogenic substrate to detect and evaluate the nitroreductase activity within S. schenckii. nih.govmdpi.com Studies have shown that this nitroreductase activity is widely distributed among different strains of the S. schenckii complex, indicating the utility of 6-nitrocoumarin as a tool for studying the metabolic capabilities of this fungus. nih.govmdpi.com

In Vitro Anticancer Research

The potential of coumarin derivatives as anticancer agents has been extensively investigated, with studies focusing on their ability to inhibit the growth of various cancer cell lines and modulate key cellular signaling pathways.

Inhibition of Cancer Cell Line Proliferation

While specific data on the cytotoxic effects of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- against HeLa (cervical cancer) and A549 (lung cancer) cell lines are limited, numerous studies on structurally related coumarin derivatives have demonstrated significant antiproliferative activity against these and other cancer cell lines.

For example, various synthesized coumarin derivatives have been tested against A549 and HeLa cells, showing a range of cytotoxic effects. nih.govnih.gov One study on tacrine-coumarin hybrids reported IC50 values against A549 cells, with the most active compounds showing values around 21-27 µM. nih.gov Another investigation into different coumarin derivatives revealed a compound with a potent cytotoxic effect against A549 cells, with a CC50 value of 7.1 µM. The antiproliferative activity of these compounds is often dose- and time-dependent.

| Derivative Type | Cell Line | IC50 / CC50 Value |

| Tacrine-coumarin hybrid (1d) | A549 | IC50: 21.22 µM nih.gov |

| Tacrine-coumarin hybrid (1c) | A549 | IC50: 27.04 µM nih.gov |

| Phenyl-substituted coumarin (9f) | A549 | CC50: 7.1 µM |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | A549 | IC50: 19.60 µM (48h) |

| Diketopiperazine derivative (Compound 11) | A549 | IC50: 1.2 µM nih.gov |

| Diketopiperazine derivative (Compound 12) | HeLa | IC50: 0.7 µM nih.gov |

This table showcases the cytotoxic activity of various related compounds to highlight the anticancer potential of the coumarin scaffold.

Modulation of Cellular Signaling Pathways

The p38 mitogen-activated protein kinases (MAPKs) are a family of enzymes that play a critical role in cellular responses to stress and are implicated in inflammatory diseases and cancer. The p38α isoform, in particular, is a significant therapeutic target.

Research has indicated that the coumarin scaffold is a promising framework for developing p38α MAPK inhibitors. nih.gov A study focusing on new fluorinated coumarin-based derivatives identified a compound that significantly inhibited p38α MAPK phosphorylation and reduced the viability of HeLa cervical cancer cells. nih.gov Furthermore, computational studies have suggested that the presence of a methoxy (B1213986) group on the coumarin nucleus may enhance the binding profile of compounds to p38 MAP kinase, potentially increasing their inhibitory activity. researchgate.net Another study demonstrated that 7-prenyloxy-6-methoxycoumarin exerts its anti-inflammatory effects by inhibiting the activation of the p38 MAPK pathway. nih.gov These findings suggest that 6-methoxy-3-nitro-2H-1-benzopyran-2-one and its derivatives are plausible candidates for modulating the p38α MAPK signaling pathway, a mechanism that could contribute to their potential anticancer effects.

Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress

The generation of reactive oxygen species (ROS) is a key aspect of the biological activity of some coumarin derivatives. It is anticipated that coumarins, similar to flavonoids, could influence the formation and scavenging of ROS and thereby affect processes related to free radical-mediated injury. benthamscience.combohrium.com The induction of intracellular ROS has been linked to the pro-oxidant activities of certain phenolic compounds, which can lead to apoptosis in cancer cells. nih.gov

For instance, some o-methoxyphenols have been shown to induce intracellular ROS in cancer cells, suggesting a potential connection between their physicochemical oxygen-uptake and biological activity. nih.govresearchgate.net This production of ROS can trigger cellular defense mechanisms or, at higher concentrations, lead to oxidative stress and cell death. nih.gov The structure of the coumarin derivative plays a significant role in its ability to generate ROS.

In Vitro Anti-inflammatory Research

Coumarin and its derivatives are recognized for their anti-inflammatory properties. researchgate.netresearchgate.net They have been shown to reduce tissue edema and inflammation. benthamscience.comresearchgate.net The anti-inflammatory efficacy of these compounds is attributed to various mechanisms, including the inhibition of prostaglandin (B15479496) biosynthesis and the modulation of inflammatory pathways. benthamscience.comresearchgate.net

Several studies have demonstrated the anti-inflammatory potential of coumarin derivatives in vitro. For example, certain derivatives have been found to be potent inhibitors of lipoxygenase and cyclooxygenase, enzymes that are crucial in the inflammatory process. benthamscience.comresearchgate.net Additionally, coumarins can inhibit the generation of superoxide (B77818) anions by neutrophils, further contributing to their anti-inflammatory effects. benthamscience.com The anti-inflammatory activity of coumarin derivatives is often associated with their antioxidant properties, as they can scavenge reactive oxygen species that contribute to inflammation. researchgate.net

Recent research has focused on synthesizing new coumarin derivatives with enhanced anti-inflammatory activity. mdpi.comnih.gov For instance, pyranocoumarin (B1669404) and coumarin-sulfonamide derivatives have shown promising results in in vitro anti-inflammatory assays. mdpi.com The anti-inflammatory effects of 6-methylcoumarin (B191867) have been demonstrated in LPS-stimulated RAW 264.7 macrophages, where it was found to inhibit the production of inflammatory mediators and pro-inflammatory cytokines. mdpi.com

| Compound | Assay | Results | Reference |

|---|---|---|---|

| Coumarin Derivatives | Lipoxygenase and Cyclooxygenase Inhibition | Recognized as inhibitors | benthamscience.com |

| Pyranocoumarins and Coumarin-sulfonamides | Antiproteinase Activity | Some derivatives showed more potent activity than aspirin | mdpi.com |

| 6-Methylcoumarin | Inhibition of NO and PGE2 production in LPS-stimulated RAW 264.7 cells | Reduced levels of NO and PGE2 | mdpi.com |

In Vitro Antioxidant Research

Coumarin derivatives are a significant class of compounds with established antioxidant properties. nih.govnih.gov Their ability to scavenge free radicals and protect against oxidative stress has been extensively studied. benthamscience.comnih.gov The antioxidant activity of these compounds is influenced by their chemical structure, particularly the presence and position of substituent groups on the coumarin ring. japer.injaper.in

Various in vitro assays are employed to evaluate the antioxidant potential of coumarin derivatives, including DPPH (1,1-diphenyl-2-picrylhydrazyl), nitric oxide, and hydrogen peroxide radical scavenging methods. nih.gov For example, certain synthesized coumarins have demonstrated significant hydrogen-donating activity in the DPPH assay, reducing the stable DPPH radical to yellow-colored diphenylpicrylhydrazine. nih.govmdpi.com The antioxidant capacity is often compared to standard antioxidants like ascorbic acid. nih.gov

The antioxidant mechanism of many coumarin derivatives involves electron transfer. nih.gov These compounds can donate an electron to neutralize free radicals, thereby preventing oxidative damage to biological molecules. The electron-donating capacity is a key factor in their radical scavenging activity. japer.in

The structure-activity relationship studies have shown that electron-donating groups, such as hydroxyl and methoxy groups, can enhance the antioxidant activity of coumarins. mdpi.com Conversely, electron-withdrawing groups like nitro groups tend to decrease the DPPH scavenging activity. nih.gov The ability of a coumarin derivative to participate in electron transfer reactions is fundamental to its role as an antioxidant.

| Compound/Derivative | Assay | Key Finding | Reference |

|---|---|---|---|

| N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH, Nitric Oxide, Hydrogen Peroxide Scavenging | Showed good antioxidant activity | nih.gov |

| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH, Nitric Oxide, Hydrogen Peroxide Scavenging | Showed good antioxidant activity | nih.gov |

| 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one | DPPH Radical Scavenging | Presented the best radical-scavenging activity | nih.gov |

| Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | DPPH Radical Scavenging | Presented good radical-scavenging activity | nih.gov |

Enzyme Inhibition Studies (Excluding Clinical Outcomes)

Coumarin derivatives have been investigated as inhibitors of various enzymes, playing a role in different pathological conditions. researchgate.netnih.gov Their ability to interact with the active sites of enzymes makes them attractive candidates for the development of new therapeutic agents.

Cholinesterase inhibitors are important for the management of Alzheimer's disease. nih.gov Coumarin derivatives have shown promise as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govbohrium.com The inhibition of these enzymes increases the levels of acetylcholine (B1216132) in the brain, which is beneficial for cognitive function.

A variety of coumarin-based compounds have been synthesized and evaluated for their cholinesterase inhibitory activity. For instance, certain 7-hydroxycoumarin derivatives have demonstrated remarkable inhibitory activity against both AChE and BuChE. bohrium.com The structure of the coumarin derivative, including the nature and position of substituents, significantly influences its inhibitory potency and selectivity for either AChE or BuChE. bohrium.com Some derivatives have shown dual inhibitory activity, which could be advantageous in treating Alzheimer's disease. nih.govmdpi.com

| Compound Type | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| 7-Hydroxycoumarin derivatives | AChE and BuChE | IC50 values for AChE ranged from 1.6 to 74 µM | bohrium.com |

| ZINC390718 (a coumarin derivative) | AChE and BuChE | Dual inhibitor with IC50 of 543.8 µM for AChE and 241.1 µM for BuChE | nih.gov |

| Benzohydrazide-derived hydrazinecarboxamides | AChE and BuChE | Dual inhibition with IC50 values of 44–100 µM for AChE | mdpi.com |

Monoamine oxidase (MAO) is a key enzyme in the metabolism of neurotransmitters and is a target for the treatment of neurodegenerative diseases and depression. scienceopen.com Coumarin derivatives have been identified as potent inhibitors of both MAO-A and MAO-B isoforms. scienceopen.comnih.gov The coumarin scaffold is considered ideal for the development of MAO inhibitors. scienceopen.com

Structure-activity relationship studies have revealed that substitutions on the coumarin ring can significantly affect the inhibitory activity and selectivity towards MAO-A or MAO-B. scienceopen.comnih.gov For example, 3-phenyl substitution in coumarin derivatives has been shown to enhance MAO-B inhibition. scienceopen.com A number of amino and nitro 3-arylcoumarins have been synthesized and evaluated, with some compounds showing better activity and selectivity against the hMAO-B isoform than the reference drug selegiline. nih.gov

| Compound Type | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| 3-Phenylcoumarin derivatives | MAO-A and MAO-B | 3-Phenyl substitution enhanced MAO-B inhibition | scienceopen.com |

| Amino and nitro 3-arylcoumarins | hMAO-A and hMAO-B | Some derivatives showed better activity and selectivity against hMAO-B than selegiline | nih.gov |

| 6-Chloro-3-phenylcoumarins | MAO-B | More active as MAO-B inhibitors than corresponding 4-hydroxylated coumarins | nih.gov |

Investigation of Other Enzyme Targets

Beyond the well-documented interactions with primary enzyme families, the diverse chemical scaffold of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- and its derivatives has prompted investigations into their effects on a variety of other enzymatic targets. These studies, while not as extensive as those for more common targets, reveal a broader spectrum of biological activity and suggest potential for therapeutic applications in diverse areas. Research in this area has particularly focused on enzymes such as tyrosinase, α-glucosidase, and carbonic anhydrases, with findings indicating that specific substitutions on the benzopyran-2-one core can lead to potent and sometimes selective inhibition.

Tyrosinase Inhibition

α-Glucosidase Inhibition

Derivatives of coumarin have demonstrated significant potential as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a key target in the management of type 2 diabetes. The inhibition of this enzyme can delay glucose absorption and consequently lower postprandial blood glucose levels. Numerous studies have shown that various substituted coumarins can exhibit potent α-glucosidase inhibitory activity, in some cases surpassing that of the standard drug, acarbose. While specific data for 6-methoxy-3-nitro-2H-1-benzopyran-2-one is not extensively detailed in publicly available research, the general efficacy of the coumarin scaffold suggests that this compound and its derivatives are promising candidates for further investigation in this area.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play critical roles in various physiological processes. Certain isoforms, such as CA IX and CA XII, are associated with tumorigenesis, making them attractive targets for anticancer drug development. Derivatives of 6-nitrocoumarin have been investigated for their inhibitory effects on different CA isoforms.

One study focused on derivatives of 4-hydroxy-6-nitrocoumarin (B2660790) and their inhibitory activity against the cytosolic isoform carbonic anhydrase-II (CA-II). The findings revealed that these compounds exhibited moderate inhibitory activity. scielo.brresearchgate.net For example, (Z)-3-(4-hydroxybenzylidene)-6-nitro-3H-chromene-2,4-dione and another derivative showed notable inhibition of CA-II. scielo.brresearchgate.net

In a different approach, 6-nitrocoumarin has been used as a starting material for the synthesis of coumarin-linked 4-anilinomethyl-1,2,3-triazoles. nih.gov These hybrid molecules were evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. The results demonstrated a selective inhibition profile, with potent activity against the tumor-associated isoforms hCA IX and hCA XIII, while showing significantly less activity against the cytosolic isoforms hCA I and hII. nih.gov This selectivity is a highly desirable characteristic in the development of targeted cancer therapies.

Data on Enzyme Inhibition by 6-Nitrocoumarin Derivatives

The following tables summarize the inhibitory activities of various 6-nitrocoumarin derivatives against different enzyme targets as reported in the scientific literature.

Table 1: Carbonic Anhydrase-II Inhibition by 4-Hydroxy-6-nitrocoumarin Derivatives

| Compound | % Inhibition | IC₅₀ (µM) |

| (Z)-3-(4-Nitrobenzylidene)-6-nitro-3H-chromene-2,4-dione | 63% | 263 |

| (Z)-3-(4-Hydroxybenzylidene)-6-nitro-3H-chromene-2,4-dione | 54% | 456 |

| Acetazolamide (Standard) | 84% | 0.5 |

| Data sourced from multiple studies. scielo.brresearchgate.net |

Table 2: Inhibition of Carbonic Anhydrase Isoforms by a 6-Coumarinyl-1,2,3-triazole Derivative

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XIII (Kᵢ, nM) |

| 6-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one | > 50,000 | > 50,000 | 36.3 | 92.6 |

| Acetazolamide (Standard) | - | - | - | - |

| Data represents a selected derivative from the study for illustrative purposes. nih.gov |

Photophysical Properties and Advanced Material Applications of 2h 1 Benzopyran 2 One, 6 Methoxy 3 Nitro

Electronic Transitions and UV-Vis Absorption Characteristics

The electronic absorption spectrum of coumarin (B35378) derivatives is generally characterized by transitions within the π-electron system. For 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-, the key electronic transitions are expected to be π → π* and n → π* transitions. nveo.org The π → π* transitions, which are typically strong, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (like those on the carbonyl oxygen) to a π* antibonding orbital.

The presence of the 6-methoxy and 3-nitro groups significantly modifies these transitions. The methoxy (B1213986) group acts as an electron donor, raising the energy of the highest occupied molecular orbital (HOMO), while the nitro group acts as a strong electron acceptor, lowering the energy of the lowest unoccupied molecular orbital (LUMO). This arrangement creates a donor-π-acceptor (D-π-A) system. Upon absorption of light, an intramolecular charge transfer (ICT) occurs from the electron-rich methoxy-substituted benzene (B151609) moiety to the electron-deficient nitro-substituted pyrone ring. pharm.or.jpresearchgate.net

This ICT character has two main consequences for the UV-Vis absorption spectrum:

Bathochromic Shift : The energy gap between the HOMO and LUMO is reduced compared to the unsubstituted coumarin. This results in a bathochromic, or red-shift, of the primary absorption band to longer wavelengths. scispace.com While typical coumarins absorb in the 250-350 nm region, this push-pull system shifts the absorption further into the visible range. researchgate.net

High Molar Absorptivity : The charge-transfer nature of the transition typically leads to a high molar extinction coefficient (ε), indicating a high probability of light absorption at the characteristic wavelength.

| Transition Type | Description | Expected Influence of Substituents |

| π → π | Excitation from a π bonding to a π antibonding orbital. | Strong absorption band, red-shifted due to the D-A system. |

| n → π | Excitation from a non-bonding orbital to a π antibonding orbital. | Weaker absorption, often obscured by the stronger π → π* band. |

| ICT | Intramolecular Charge Transfer from the methoxy-donor to the nitro-acceptor. | Dominates the lowest energy transition, responsible for the red-shift. |

Fluorescence Behavior and Quantum Yield Considerations

While the introduction of electron-donating groups at the 6- or 7-position of the coumarin ring often leads to highly fluorescent molecules, the simultaneous presence of a strong electron-withdrawing group at the 3-position can have a complex effect on emission. scispace.comnih.gov The fluorescence of such push-pull coumarins is governed by the efficiency of the ICT process.

For many coumarins with electron-withdrawing groups at the C3-position, fluorescence intensity is often enhanced. However, the nitro group is an exceptionally strong electron acceptor, and its presence frequently leads to fluorescence quenching or renders the molecule completely non-fluorescent in solution. pharm.or.jp Studies on related 3-substituted-6,7-dimethoxycoumarins have shown that while moderate electron-withdrawing groups increase fluorescence, the 3-nitro derivative is non-emissive in polar solvents like methanol. pharm.or.jp This suggests that the quantum yield of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- is likely to be very low or near zero, especially in polar environments. This drastic decrease in fluorescence is attributed to the promotion of highly efficient non-radiative decay pathways that outcompete radiative decay (fluorescence).

Solvatochromism, the change in absorption or emission spectra with a change in solvent polarity, is a hallmark of molecules with a significant difference in dipole moment between their ground and excited states. nih.govmdpi.com In D-π-A coumarins like 6-methoxy-3-nitrocoumarin, the ICT upon photoexcitation leads to a highly polarized excited state.

This charge-separated excited state is more strongly stabilized by polar solvents than the less polar ground state. Consequently, as solvent polarity increases, the energy gap between the excited and ground states decreases, resulting in a bathochromic (red) shift in the fluorescence emission spectrum. researchgate.netnih.gov This phenomenon is known as positive solvatochromism. Therefore, should the compound exhibit any measurable fluorescence, its emission maximum would be expected to shift to longer wavelengths in more polar solvents.

The primary mechanism for the anticipated low fluorescence of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- is intramolecular fluorescence quenching driven by the 3-nitro group. Nitroaromatic compounds are well-known to facilitate non-radiative decay. nih.gov The most probable pathway is the formation of a non-emissive Twisted Intramolecular Charge Transfer (TICT) state. pharm.or.jp

The TICT mechanism involves the following steps:

Upon excitation, the molecule reaches a planar, fluorescently-allowed excited state (the ICT state).

In polar solvents, this excited molecule can undergo a conformational change, typically a rotation or twisting around the single bond connecting the nitro group to the coumarin ring.

This twisting leads to a different excited state conformation with near-complete charge separation and orthogonal donor and acceptor orbitals. This is the TICT state.

The TICT state is "dark" or non-emissive and provides a highly efficient pathway for non-radiative decay back to the ground state, effectively quenching fluorescence. pharm.or.jp

Other potential quenching mechanisms include enhanced intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet state (T₁), a process often promoted by nitro groups, which also prevents fluorescence. researchgate.net

| Quenching Mechanism | Description |

| TICT State Formation | Conformational twisting in the excited state leads to a non-emissive, charge-separated state that rapidly decays non-radiatively. This is the most likely mechanism. |

| Intersystem Crossing (ISC) | The nitro group enhances the rate of conversion from the excited singlet state to a non-emissive triplet state. |

Aggregation-Induced Emission Enhancement (AIEE) is a photophysical phenomenon where molecules that are non-emissive in solution become highly fluorescent upon aggregation in a poor solvent or in the solid state. rsc.org This effect is typically observed in molecules whose fluorescence is quenched in solution by active intramolecular motions, such as rotation or twisting. nih.gov

Given that the fluorescence of 6-methoxy-3-nitrocoumarin is likely quenched by the formation of a TICT state, it is a potential candidate for AIEE. The AIEE mechanism would operate as follows:

In Solution : The molecule is free to undergo intramolecular twisting in the excited state, leading to the formation of the non-emissive TICT state and quenching fluorescence.

In Aggregate/Solid State : Physical constraints imposed by aggregation or crystal packing restrict the intramolecular twisting motion. This blockage of the non-radiative TICT decay channel forces the excited state to decay radiatively, thereby "turning on" fluorescence. rsc.orgnih.gov

While no direct experimental evidence of AIEE has been reported for this specific compound, its molecular structure fits the profile of a potential AIEE luminogen. Studies on other coumarin derivatives have demonstrated this effect, where restricting molecular motion in aggregates leads to a significant increase in fluorescence intensity. nih.govdigitellinc.com

Time-resolved fluorescence spectroscopy is a powerful technique used to measure the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. This measurement provides critical insights into the mechanisms of excited-state decay. nih.govresearchgate.net

For 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-, time-resolved measurements could confirm the proposed quenching mechanisms:

Ultra-Short Lifetime : If the TICT state formation or another intramolecular quenching process is highly efficient, the fluorescence lifetime would be expected to be extremely short (in the picosecond range or faster).

Static vs. Dynamic Quenching : Time-resolved measurements can distinguish between static and dynamic quenching. In the proposed intramolecular (static) quenching mechanism, the lifetime of any residual fluorescence would be short but should not change with quencher concentration (as the quencher is part of the molecule). nih.govscienceopen.com

AIEE Confirmation : If the compound exhibits AIEE, time-resolved spectroscopy would show a dramatic change upon aggregation. In solution, a very short lifetime component would dominate. In the aggregated state, a new, much longer lifetime component corresponding to the emission from the rigidified molecules would appear, providing direct evidence of the AIEE phenomenon. nih.gov

Applications in Advanced Material Science

Due to its probable lack of fluorescence in solution, applications for 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- as a traditional fluorophore in sensing or bioimaging are limited. However, its unique electronic structure and chemical reactivity make it a valuable building block in materials synthesis.

The primary application lies in its role as a versatile precursor in organic synthesis. The electron-deficient nature of the pyrone ring, activated by the 3-nitro group, makes the molecule susceptible to nucleophilic attack. Recent research has leveraged 3-nitrocoumarins in complex, three-component reactions. In these syntheses, the nitro group serves multiple roles:

An activating group for dearomative nucleophilic addition.

A precursor to a stabilized carbanion after addition.

An excellent leaving group (as nitrite (B80452), NO₂⁻) in a final aromatization step.

This reactivity allows 3-nitrocoumarins to be used in cine,ipso-disubstitution reactions to generate complex, polyfunctionalized biaryl compounds, which are important structures in pharmaceuticals and materials science. nih.gov Some of these reactions can even be used to create axially chiral biaryls, which are high-value materials for asymmetric catalysis and chiroptical applications. nih.gov

Should the compound be confirmed to exhibit AIEE, it could find applications in areas where solid-state emission is crucial, such as in organic light-emitting diodes (OLEDs) or as a component in solid-state sensors.

Development as Fluorescent Probes and Biological Imaging Agents

The application of coumarin derivatives as fluorescent probes is well-established, and the specific substitution pattern of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- lends itself to the design of responsive fluorescent systems. The presence of the nitro group, a known fluorescence quencher, can be exploited to create "off-on" fluorescent probes.

A key application in this area is the detection of specific enzymatic activities. For instance, the non-fluorescent 6-nitrocoumarin can be used as a fluorogenic substrate for nitroreductase enzymes. nih.gov The enzymatic reduction of the nitro group to an amino group results in the highly fluorescent 6-aminocoumarin, leading to a detectable fluorescent signal. This principle allows for the monitoring of nitroreductase activity in biological systems, such as in the fungus Sporothrix schenckii. nih.gov The introduction of a methoxy group at the 6-position, as in the title compound, would be expected to modulate the photophysical properties of both the nitro- and amino- forms, potentially enhancing quantum yield and shifting emission wavelengths.

Furthermore, coumarin derivatives like Coumarin-6 have been encapsulated in polymeric nanoparticles for the optical imaging of cancer. rsc.org These nanoformulations demonstrate selective uptake by cancer cells and effective tumor targeting, highlighting the potential of coumarin-based fluorophores in developing advanced imaging agents. rsc.org The specific properties of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- could be harnessed within such systems for targeted biological imaging.

| Probe Type | Mechanism | Analyte/Process | Key Features |

| Fluorogenic Substrate | Enzymatic reduction of nitro group to fluorescent amino group. nih.gov | Nitroreductase Activity nih.gov | "Off-on" fluorescence response, potential for monitoring specific biological processes. nih.gov |

| Nanoparticle-Encapsulated Fluorophore | Encapsulation in polymeric nanoparticles for targeted delivery. rsc.org | Cancer Cell Imaging rsc.org | Enhanced tumor access, reduced side effects, suitable for low water solubility fluorophores. rsc.org |

Potential in Dyes and Pigments Development

Benzopyran compounds have found utility as dyes and pigments in various applications. ontosight.ai The chromophoric system of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- is defined by the extended π-conjugation of the coumarin core, influenced by the auxochromic methoxy group and the anti-auxochromic nitro group. This substitution pattern can lead to significant absorption in the visible region of the electromagnetic spectrum, a key characteristic of organic dyes.

Research into keto-coumarin derivatives has demonstrated their efficacy as high-performance photoinitiators for free radical photopolymerization upon exposure to visible light, for example from an LED at 405nm. researchgate.net This highlights the potential of coumarin structures in light-initiated processes, which is relevant to the development of photocurable coatings and materials. The specific electronic properties of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- may offer advantages in tuning the absorption spectrum for specific light sources.

While direct synthesis of pigments from this specific compound is not extensively documented, the general class of nitro-substituted aromatic compounds is known for its color properties. Further research could explore the potential of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- as a precursor for novel dyes and pigments with tailored photophysical characteristics.

Exploration in Switching Devices and Signal Transducer Receptors

The development of molecular switches and signal transducers often relies on molecules that can undergo reversible changes in their properties in response to external stimuli such as light. While the application of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- in this area is still emerging, the inherent photochemical reactivity of the coumarin scaffold presents significant potential.

The photodimerization of coumarins, a [2+2] cycloaddition reaction, is a key mechanism that can be exploited for switching applications. researchgate.net This process can be reversed by irradiation at a different wavelength, allowing for the controlled linking and unlinking of molecular components. researchgate.netmdpi.com This reversible covalent bond formation could be harnessed in the design of photoswitchable materials and receptors. The substituents on the coumarin ring, such as the methoxy and nitro groups, would play a crucial role in modulating the efficiency and wavelength dependence of this photochemical process.

Although specific studies on 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- as a molecular switch or signal transducer are limited, the foundational chemistry of coumarins provides a strong basis for future exploration in this field.

Design and Application as Photolabile Protecting Groups

Photolabile protecting groups (PPGs) are essential tools in synthetic chemistry and chemical biology, enabling the spatial and temporal control of the release of bioactive molecules. researchgate.net Coumarin derivatives have been investigated as PPGs due to their efficient photocleavage upon irradiation. researchgate.net The core mechanism often involves a light-induced intramolecular cyclization or rearrangement that leads to the release of the protected functional group.

The presence of a nitro group, particularly in a position ortho to a benzylic ether, is a classic motif in the design of PPGs, as seen in the widely used o-nitrobenzyl protecting groups. nih.gov In 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-, the nitro group can significantly influence the photochemical reactivity of the molecule. While not a classic o-nitrobenzyl structure, the electronic properties of the nitro-substituted coumarin can be tailored for photolytic cleavage.

The methoxy group acts as an electron-donating group, which can be used to tune the absorption wavelength of the chromophore, potentially shifting it to longer, less damaging wavelengths (e.g., near-UV or visible light). harvard.edu The design of PPGs with high molar absorptivity and quantum yields for cleavage is a key research objective. The combination of the coumarin scaffold with nitro and methoxy substituents in 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- offers a promising platform for the development of novel PPGs with tailored properties for specific applications in areas like photopharmacology and controlled drug release. researchgate.net

| Coumarin-Based PPG Feature | Influence of Substituents (Methoxy, Nitro) | Potential Advantage |

| Photochemical Reactivity | The nitro group can enhance photosensitivity and provide a pathway for cleavage. nih.gov | Efficient release of the protected molecule upon irradiation. researchgate.net |

| Wavelength Tuning | The methoxy group can shift the absorption maximum to longer wavelengths. harvard.edu | Use of less harmful light sources and potential for orthogonal deprotection schemes. harvard.edu |

| Release Products | Photodegradation of coumarin-based systems can produce biologically inert byproducts. scispace.com | Increased biocompatibility for in vivo applications. scispace.com |

Utilization in Biomaterials and Hydrogelators

Hydrogels are cross-linked polymer networks with high water content, making them attractive materials for biomedical applications such as tissue engineering and drug delivery. scispace.comnih.gov Coumarin derivatives have been successfully incorporated into polymers to create photoresponsive hydrogels. mdpi.com

The key reaction for the formation of these hydrogels is the reversible [2+2] photocycloaddition of the coumarin moieties upon irradiation with UV light (typically around 365 nm). researchgate.netnih.gov This photocrosslinking process allows for the in-situ formation of hydrogels with precise spatial and temporal control. nih.gov The resulting hydrogel network can be subsequently degraded or "un-crosslinked" by exposure to a different wavelength of light (usually shorter, around 250 nm), which cleaves the cyclobutane (B1203170) dimers. researchgate.netresearchgate.net This photo-reversibility is a significant advantage for applications requiring on-demand degradation or release of encapsulated agents. researchgate.net

Hyaluronic acid functionalized with coumarin has been shown to form hydrogels upon near-UV irradiation, creating porous scaffolds that support the viability and proliferation of encapsulated cells. nih.gov The incorporation of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- into polymer backbones could lead to the development of novel biomaterials with tunable mechanical properties and degradation kinetics. The electronic nature of the methoxy and nitro substituents would likely influence the rate and efficiency of the photocycloaddition and cleavage reactions, providing a means to fine-tune the material's response to light.

| Property | Mechanism | Application | Reference |

| Photocrosslinking | [2+2] cycloaddition of coumarin moieties upon UV irradiation (~365 nm). | In-situ hydrogel formation for tissue engineering. | researchgate.netnih.gov |

| Photodegradation | Cleavage of coumarin dimers upon deep UV irradiation (~250 nm). | On-demand drug release and controlled degradation of scaffolds. | researchgate.netresearchgate.net |

| Biocompatibility | The photocleavage reaction can produce biologically benign byproducts. | Suitable for applications involving cell encapsulation and in vivo use. | scispace.com |

Structure Activity Relationship Sar and Substituent Effects on 2h 1 Benzopyran 2 One, 6 Methoxy 3 Nitro Analogs

Influence of Nitro Group Position (e.g., Position 3 vs. Position 6) on Electrophilicity and Chemical Reactivity

The nitro group (-NO₂) is a potent electron-withdrawing group that significantly impacts the electronic properties of the coumarin (B35378) ring system. Its effect on electrophilicity and chemical reactivity is highly dependent on its position.

When placed at Position 3 of the pyranone ring, the nitro group dramatically increases the electrophilicity of the C3-C4 double bond. This bond is part of an α,β-unsaturated carbonyl system (a lactone), which is inherently an electrophilic Michael acceptor. The strong electron-withdrawing nature of the 3-nitro group further depletes electron density from this double bond, making the C4 position highly susceptible to nucleophilic attack. This enhanced reactivity is crucial for many biological interactions and synthetic modifications.

| Nitro Group Position | Effect on Ring System | Impact on Electrophilicity & Reactivity |

| Position 3 | Pyranone Ring (α,β-unsaturated lactone) | Strongly increases electrophilicity of the C3-C4 double bond, enhancing susceptibility to nucleophilic Michael addition. |

| Position 6 | Benzene (B151609) Ring | Deactivates the aromatic ring to electrophilic attack but can increase susceptibility to nucleophilic aromatic substitution on other parts of the ring. Modulates radical formation at C4. doubtnut.commdpi.com |

Role of the Methoxy (B1213986) Group at Position 6 (or other positions) on Reactivity, Solubility, and System Stability

The methoxy group (-OCH₃) is generally considered an electron-donating group through resonance and an electron-withdrawing group through induction. Its net effect is typically electron-donating, which alters the coumarin system's properties in a manner opposite to the nitro group.